Molecular weight and formula of 2-(Chloromethyl)-6-methoxypyrazine hydrochloride
Molecular weight and formula of 2-(Chloromethyl)-6-methoxypyrazine hydrochloride
The following technical guide details the molecular characteristics, synthesis, and applications of 2-(Chloromethyl)-6-methoxypyrazine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
High-Value Intermediate for Heterocyclic Functionalization [1][2]
Executive Summary
2-(Chloromethyl)-6-methoxypyrazine hydrochloride is a functionalized pyrazine derivative used primarily as an electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Distinguished by its reactive chloromethyl "warhead" and the lipophilic methoxy substituent, this compound serves as a pivotal intermediate for introducing the (6-methoxypyrazin-2-yl)methyl moiety into kinase inhibitors, GPCR ligands, and antiviral agents.[2]
Its dual functionality—combining the electron-deficient pyrazine core with a reactive alkyl halide—allows for rapid diversification via nucleophilic substitution (
Chemical Identity & Physicochemical Properties[1][2][3]
Core Identifiers
| Property | Detail |
| Chemical Name | 2-(Chloromethyl)-6-methoxypyrazine hydrochloride |
| CAS Number | 2031259-28-4 |
| Common Synonyms | 2-Chloromethyl-6-methoxy-pyrazine HCl; 6-Methoxy-2-chloromethylpyrazine hydrochloride |
| Molecular Formula | C₆H₇ClN₂O[1][2][3] · HCl |
| Molecular Weight | 195.05 g/mol (Salt); 158.59 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (with decomposition over time) |
Structural Analysis
The molecule features a 1,4-diazine (pyrazine) ring substituted at the 2- and 6-positions (meta-relationship relative to the ring nitrogens).[1][2][3]
-
Position 2 (-CH₂Cl): A highly reactive electrophilic center prone to nucleophilic attack.[1][2]
-
Position 6 (-OCH₃): An electron-donating group that modulates the ring's electronics, improving solubility and metabolic stability in drug candidates.[1][2]
Graphviz Diagram: Chemical Structure
Caption: Structural connectivity of the core pyrazine scaffold showing the reactive chloromethyl and stabilizing methoxy groups.[2][4][5][6]
Synthesis & Production Pathways
The synthesis of 2-(chloromethyl)-6-methoxypyrazine typically proceeds from 2-methyl-6-methoxypyrazine or 2,6-dichloropyrazine .[1][2] The most robust route avoids direct radical chlorination (which lacks selectivity) and instead utilizes the Boekelheide Rearrangement or selective oxidation followed by chlorination.[2]
Preferred Synthetic Route (The "Oxidation-Activation" Pathway)[2]
-
Starting Material: 2-Chloro-6-methoxypyrazine or 2-Methyl-6-methoxypyrazine.[1][2]
-
Step 1 (N-Oxidation): Oxidation of 2-methyl-6-methoxypyrazine using m-CPBA to form the N-oxide.[1][2]
-
Step 2 (Rearrangement): Treatment with acetic anhydride (
) triggers the Boekelheide rearrangement, yielding the acetoxymethyl intermediate.[2] -
Step 3 (Hydrolysis): Base-catalyzed hydrolysis yields 2-hydroxymethyl-6-methoxypyrazine .[1][2]
-
Step 4 (Chlorination): Reaction with Thionyl Chloride (
) converts the alcohol to the alkyl chloride.[2] -
Step 5 (Salt Formation): Treatment with anhydrous HCl gas in dioxane/ether precipitates the hydrochloride salt.[2]
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthetic pathway transforming the methyl precursor to the chloromethyl hydrochloride salt via N-oxide rearrangement.[2]
Reactivity & Applications in Drug Design[8]
Mechanism of Action: Nucleophilic Substitution
The chloromethyl group at position 2 is highly susceptible to
Key Reactions:
-
Amination: Reaction with primary/secondary amines (
) yields (6-methoxypyrazin-2-yl)methylamines , a common motif in kinase inhibitors.[1][2] -
Etherification: Reaction with phenols or alcohols (
) generates ether linkages.[1][2] -
Thioetherification: Reaction with thiols (
) creates sulfide bridges.[1][2]
Application Areas
-
Kinase Inhibitors: The methoxypyrazine moiety mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The chloromethyl group acts as a linker to attach solubilizing tails.
-
GABAA Receptor Modulators: Alkyl-methoxypyrazines are known pharmacophores for GABAergic activity.[1][2]
-
Radiotracers: Precursor for
-labeling (via nucleophilic displacement of the chloride or tosylate analog) for PET imaging of neuroreceptors.[2]
Handling, Stability, and Safety (MSDS Highlights)
Warning: This compound is a potent alkylating agent.[1][2] Strict safety protocols are required.[1][2]
| Hazard Class | Description |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage).[1][2] |
| Sensitization | Potential skin sensitizer due to protein alkylation.[1][2] |
| Lachrymator | Like benzyl chloride, it may cause severe eye irritation and tearing.[2] |
| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis to the alcohol. |
Protocol for Spills: Neutralize with dilute aqueous ammonia or sodium bicarbonate solution to decompose the alkyl chloride before disposal.[2]
References
-
PubChem Compound Summary. (2025). 2-(Chloromethyl)-6-methoxypyrazine hydrochloride.[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Walker, S. et al. (2022).[2] Biosynthesis of Methoxypyrazines: Pathways and Precursors in Plants. Semantics Scholar. Retrieved from [Link]
Sources
- 1. 2-Methoxy-6-methylpyrazine | C6H8N2O | CID 520395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
